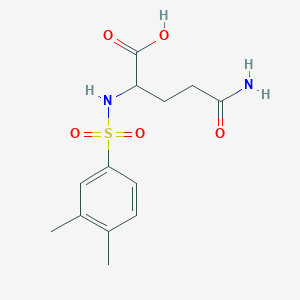

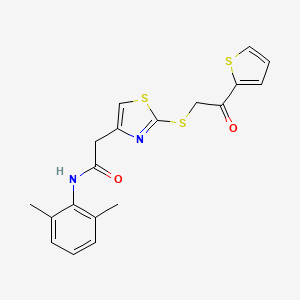

![molecular formula C16H19NO3 B2388575 Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 2402789-49-3](/img/structure/B2388575.png)

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate, also known as Cefradine, is a semi-synthetic cephalosporin antibiotic. It is used in the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.

Mechanism of Action

Target of Action

It is structurally similar to enmetazobactam, a beta-lactamase inhibitor . Beta-lactamase enzymes are produced by some bacteria and can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams .

Mode of Action

Based on its structural similarity to enmetazobactam, it may act as a beta-lactamase inhibitor . Beta-lactamase inhibitors prevent the breakdown of antibiotics by beta-lactamase enzymes, thereby enhancing the effectiveness of the antibiotics .

Biochemical Pathways

As a potential beta-lactamase inhibitor, it could affect the bacterial cell wall synthesis pathway by preventing the breakdown of beta-lactam antibiotics .

Result of Action

As a potential beta-lactamase inhibitor, it could enhance the effectiveness of beta-lactam antibiotics, leading to the destruction of bacterial cell walls and ultimately bacterial cell death .

Advantages and Limitations for Lab Experiments

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is widely used in microbiology and biochemistry research as a selective agent for the isolation and identification of bacteria. It is also used in the study of bacterial cell wall biosynthesis and the mechanism of action of antibiotics. However, its use in lab experiments is limited by its narrow spectrum of activity and the development of bacterial resistance.

Future Directions

Future research on Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate should focus on the development of new formulations and delivery methods to improve its efficacy and reduce its adverse effects. There is also a need for further studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its interactions with other drugs and the gut microbiota. Additionally, research on the mechanisms of bacterial resistance to this compound and the development of new antibiotics with broader spectra of activity is needed.

Conclusion:

In conclusion, this compound is a semi-synthetic cephalosporin antibiotic that has been extensively studied for its antibacterial activity and pharmacokinetic properties. It works by inhibiting the synthesis of bacterial cell walls and is generally well-tolerated by patients. However, its use is limited by its narrow spectrum of activity and the development of bacterial resistance. Future research should focus on the development of new formulations and delivery methods, as well as the study of its interactions with other drugs and the gut microbiota.

Synthesis Methods

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is synthesized from 7-aminocephalosporanic acid (7-ACA) through a series of chemical reactions. The first step involves the acylation of 7-ACA with benzyl chloroformate to form benzyl 7-aminocephalosporanate. This intermediate is then treated with 2,2-dimethoxypropane and sodium methoxide to form this compound.

Scientific Research Applications

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate has been extensively studied for its antibacterial activity against various bacterial strains. It has been found to be effective against gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae. This compound has also been studied for its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion in the body.

properties

IUPAC Name |

benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2)13-12(14(16)18)8-9-17(13)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAHVHTYQUVXEG-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C1=O)CCN2C(=O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H](C1=O)CCN2C(=O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

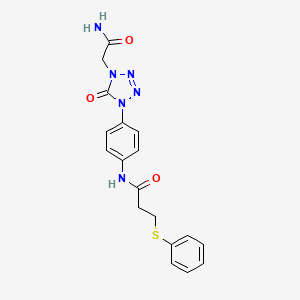

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2388493.png)

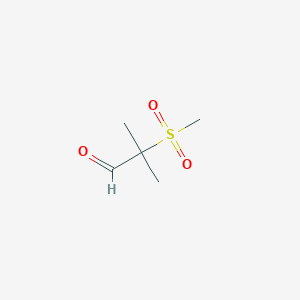

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)

![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)

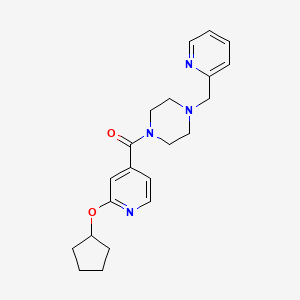

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)

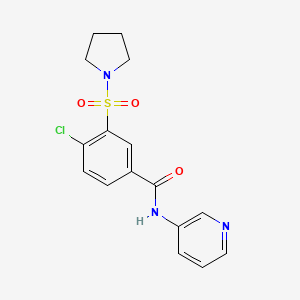

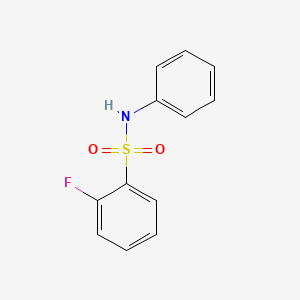

![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2388502.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2388512.png)

![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)